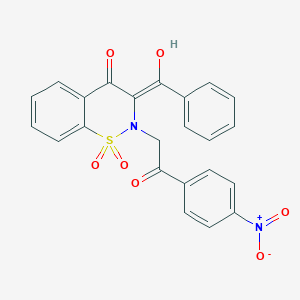![molecular formula C13H10N4O3 B376763 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole](/img/structure/B376763.png)
1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole is a complex organic compound with the molecular formula C13H10N4O3 and a molecular weight of 270.25 g/mol . This compound is notable for its unique structure, which includes a benzimidazole ring fused with a nitrofuran moiety. It is primarily used in scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole typically involves the condensation of 2-methyl-1H-benzimidazole with 5-nitro-2-furaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same condensation reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential to maximize yield and purity.
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole involves its interaction with various molecular targets. The nitrofuran moiety can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.
Nifurtimox: A nitrofuran used in the treatment of Chagas disease.
Furazolidone: A nitrofuran with antibacterial and antiprotozoal activities.
Uniqueness: 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole is unique due to its combination of a benzimidazole ring and a nitrofuran moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C13H10N4O3 |
|---|---|
Molecular Weight |
270.24g/mol |
IUPAC Name |
(E)-N-(2-methylbenzimidazol-1-yl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C13H10N4O3/c1-9-15-11-4-2-3-5-12(11)16(9)14-8-10-6-7-13(20-10)17(18)19/h2-8H,1H3/b14-8+ |
InChI Key |
XPOFMSUXNDOXAB-RIYZIHGNSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1N=CC3=CC=C(O3)[N+](=O)[O-] |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


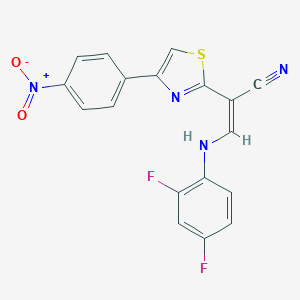
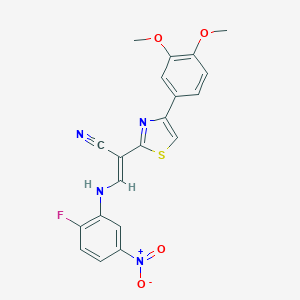
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile](/img/structure/B376684.png)
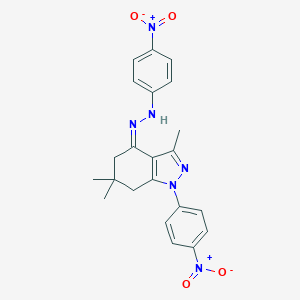
![3-{4-Fluoro-2-nitroanilino}-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376688.png)
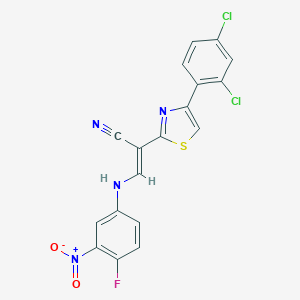
![6-Amino-4-(4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B376691.png)
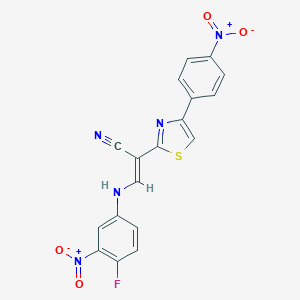
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B376695.png)
![(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid](/img/structure/B376697.png)

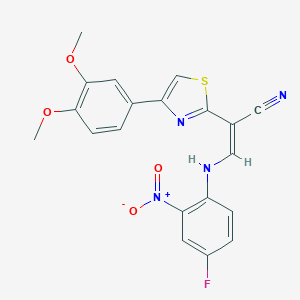
![2-[3-benzoyl-1,1-dioxido-4-(1-piperidinyl)-2H-1,2-benzothiazin-2-yl]-1-{4-nitrophenyl}ethanone](/img/structure/B376702.png)
